1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione
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Overview
Description
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is an organic compound that features both a methoxyphenyl group and a pyridinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.
Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, diols.
Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-(pyridin-2-YL)ethane-1,2-dione: Similar structure but with the pyridinyl group at a different position.
1-(4-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione: Similar structure but with the methoxy group at a different position.
Uniqueness
1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
40061-32-3 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3 |
InChI Key |
UZZWEDIEWRHCKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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